molecular formula C19H17N3O3 B14098758 Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate

Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate

Cat. No.: B14098758
M. Wt: 335.4 g/mol
InChI Key: JBGQGUUMJYSWFJ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methoxy group and a triazole ring, which are known for their diverse chemical properties and applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoate Core: The initial step involves the esterification of 2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 2-methoxybenzoate.

    Vinylation: The next step is the introduction of the vinyl group. This can be achieved through a Heck reaction, where the methyl 2-methoxybenzoate is reacted with a vinyl halide in the presence of a palladium catalyst.

    Triazole Formation: The final step involves the formation of the triazole ring. This can be done through a Huisgen 1,3-dipolar cycloaddition reaction, where the vinylated benzoate is reacted with an azide to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate can be compared with other similar compounds, such as:

    Methyl 2-methoxybenzoate: Lacks the triazole ring and vinyl group, resulting in different chemical properties and applications.

    Methyl 2-methoxy-6-vinylbenzoate: Lacks the triazole ring, leading to different biological activities.

    Methyl 2-methoxy-6-[(E)-2-(4-methyl-1,2,4-triazol-3-yl)vinyl]benzoate: Contains a methyl group on the triazole ring, which can alter its binding affinity and biological effects.

The unique combination of the methoxy group, vinyl group, and triazole ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-methoxy-6-[2-(4-phenyl-1,2,4-triazol-3-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGQGUUMJYSWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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